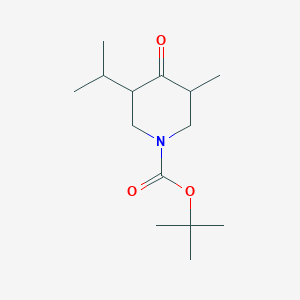
tert-Butyl 3-isopropyl-5-methyl-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, isopropyl, and methyl groups, as well as a carboxylate ester functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of Substituents: The isopropyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.
Formation of the Carboxylate Ester: The carboxylate ester functionality can be introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving piperidine derivatives. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for designing drugs with specific biological activities.
Industry: In the industrial sector, tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the piperidine ring and the carboxylate ester functionality allows it to participate in various chemical and biological processes. The molecular pathways involved may include enzyme inhibition, receptor binding, or modulation of gene expression.
Comparación Con Compuestos Similares
- tert-Butyl 4-oxo-piperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxo-piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Comparison: tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate is unique due to the presence of the isopropyl and methyl groups on the piperidine ring. These substituents can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H25NO3 |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
tert-butyl 3-methyl-4-oxo-5-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-9(2)11-8-15(7-10(3)12(11)16)13(17)18-14(4,5)6/h9-11H,7-8H2,1-6H3 |
Clave InChI |
WSJGFMBCISPJRN-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(C1=O)C(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















